Compound Identification
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound characterized by its unique structural features, including a benzofuran moiety fused with a methoxybenzylidene group. Its systematic name reflects its complex arrangement of functional groups, which include an acetate and a carbonyl group.
Source
This compound has been referenced in various scientific literature, including studies on its synthesis and biological activities. It is cataloged in chemical databases such as PubChem and BenchChem, highlighting its relevance in chemical research and applications in medicinal chemistry .
Classification
This compound falls under the category of heterocyclic compounds, specifically those containing benzofuran structures. It is also classified as a derivative of benzylidene and diketone compounds due to the presence of both the methoxy group and the carbonyl functional groups.
Synthesis Methods
The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves several key steps:
These methods are detailed in various research articles that explore synthetic pathways for similar compounds .
Molecular Structure
The molecular formula for (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is C18H18O5. Its structure includes:
The structural representation can be visualized using molecular modeling software or chemical drawing tools, which provide insights into the spatial arrangement of atoms and functional groups.
Data Analysis
The InChI representation for this compound is as follows: InChI=1S/C18H18O5/c1-12(2)25-18(22)14-10-13(19)11-17(14)24-15(20)16(21)9-8-7-6/h6-11H,1-5H3/b15-10-| .
Reactions Involving the Compound
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
Process Description
The mechanism of action for (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures have shown significant effects on biological systems, particularly in areas such as anti-inflammatory and anticancer activities.
Physical Properties
The physical properties of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate include:
Chemical Properties
Chemical properties include reactivity patterns influenced by functional groups present in the molecule:
These properties are essential for predicting behavior during synthesis and application in scientific research .
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has potential applications across various scientific fields:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2